molecular formula C10H11NO B8426844 2-(4-Methylpyridin-2-yl)but-3-yn-2-ol

2-(4-Methylpyridin-2-yl)but-3-yn-2-ol

Cat. No. B8426844
M. Wt: 161.20 g/mol
InChI Key: VTDHCTIPRJFCSI-UHFFFAOYSA-N
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Patent
US09034866B2

Procedure details

This compound was prepared according to a procedure similar to that described in Procedure C. Into a 250-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of 2-bromo-4-methylpyridine (8.5 g, 49.41 mmol, 1.00 equiv) in tetrahydrofuran (110 mL). This was followed by the addition of n-BuLi (22 mL, 1.20 equiv) dropwise with stirring at −78° C. The resulting solution was stirred for 30 min at −78° C. To this was added 4-(trimethylsilyl)but-3-yn-2-one (7.6 g, 54.19 mmol, 1.10 equiv) dropwise with stirring at −78° C. The resulting solution was warmed slowly to 0° C. and stirred for 10 min at this temperature. The reaction was then quenched by the addition of 10 mL of sat. aq. ammonium chloride. The resulting solution was extracted with 2×40 mL of ethyl acetate and the organic layers combined and dried over sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with petroleum ether:ethyl acetate (5:1). This resulted in 6.5 g (56%) of 2-(4-methylpyridin-2-yl)-4-(trimethylsilyl)but-3-yn-2-ol as colourless oil. Into a 250-mL round-bottom flask, was placed a suspension of 2-(4-methylpyridin-2-yl)-4-(trimethylsilyl)but-3-yn-2-ol (6.5 g, 27.85 mmol, 1.00 equiv) and potassium fluoride dihydrate (6.6 g, 2.50 equiv) in methanol (50 mL). The resulting solution was stirred for 4 h at 50° C. The resulting mixture was concentrated under vacuum. The resulting solution was diluted with 100 mL of ethyl acetate. The resulting mixture was washed with 2×50 mL of brine. The mixture was dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:5). This resulted in 3.5 g (78%) of 2-(4-methylpyridin-2-yl)but-3-yn-2-ol as a pink solid.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
7.6 g
Type
reactant
Reaction Step Three
Name
2-(4-methylpyridin-2-yl)-4-(trimethylsilyl)but-3-yn-2-ol
Quantity
6.5 g
Type
reactant
Reaction Step Four
Quantity
6.6 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
110 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
BrC1C=C(C)C=CN=1.[Li]CCCC.C[Si](C)(C)C#CC(=O)C.[CH3:23][C:24]1[CH:29]=[CH:28][N:27]=[C:26]([C:30]([OH:38])([C:32]#[C:33][Si](C)(C)C)[CH3:31])[CH:25]=1.O.O.[F-].[K+]>O1CCCC1.CO>[CH3:23][C:24]1[CH:29]=[CH:28][N:27]=[C:26]([C:30]([OH:38])([C:32]#[CH:33])[CH3:31])[CH:25]=1 |f:4.5.6.7|

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
BrC1=NC=CC(=C1)C
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
7.6 g
Type
reactant
Smiles
C[Si](C#CC(C)=O)(C)C
Step Four
Name
2-(4-methylpyridin-2-yl)-4-(trimethylsilyl)but-3-yn-2-ol
Quantity
6.5 g
Type
reactant
Smiles
CC1=CC(=NC=C1)C(C)(C#C[Si](C)(C)C)O
Name
Quantity
6.6 g
Type
reactant
Smiles
O.O.[F-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
110 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
with stirring at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
CUSTOM
Type
CUSTOM
Details
Into a 250-mL 3-necked round-bottom flask purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 30 min at −78° C
Duration
30 min
STIRRING
Type
STIRRING
Details
with stirring at −78° C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was warmed slowly to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 10 min at this temperature
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of 10 mL of sat. aq. ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 2×40 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
This resulted in 6.5 g (56%) of 2-(4-methylpyridin-2-yl)-4-(trimethylsilyl)but-3-yn-2-ol as colourless oil
CUSTOM
Type
CUSTOM
Details
Into a 250-mL round-bottom flask, was placed
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 4 h at 50° C
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum
ADDITION
Type
ADDITION
Details
The resulting solution was diluted with 100 mL of ethyl acetate
WASH
Type
WASH
Details
The resulting mixture was washed with 2×50 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
This resulted in 3.5 g (78%) of 2-(4-methylpyridin-2-yl)but-3-yn-2-ol as a pink solid

Outcomes

Product
Name
Type
Smiles
CC1=CC(=NC=C1)C(C)(C#C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.